(Z)-5-(thiophen-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one
Description
The compound "(Z)-5-(thiophen-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antiviral activities .
Synthesis Analysis
The synthesis of thiazolidinone derivatives can be performed under green chemistry conditions, as demonstrated by the catalyst-free Knoevenagel condensation of aromatic aldehydes with thiazolidine-2,4-dithione in polyethylene glycol-400 (PEG-400) at room temperature . This method is advantageous due to its simplicity, efficiency, and environmental friendliness. The resulting (Z)-5-arylmethylene-4-thioxothiazolidine derivatives are structurally related to the compound of interest and highlight the versatility of the synthetic approach .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives can be elucidated using various analytical techniques, including X-ray diffraction. For instance, the crystal structure of a similar compound, Z-3N(2-ethoxyphenyl)-2-N′(2-ethoxyphenyl)-imino-thiazolidin-4-one, was determined to crystallize in the monoclinic system with specific cell parameters. The molecule exhibited intermolecular hydrogen bonds of C–H…O, C–H…N, and C–H…S types, which are crucial for the stability of the crystal structure . These findings provide insights into the molecular structure of thiazolidinone derivatives, which can be extrapolated to the compound .
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, E,Z-5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines can react with nitrile oxides to produce Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. The interconversion routes of these reactions are discussed, and the structures of the synthesized compounds are confirmed by microanalytical and spectral data . These reactions demonstrate the reactivity of the thiazolidinone core and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of various substituents on the thiazolidinone ring can affect the compound's solubility, melting point, and stability. The intermolecular interactions observed in the crystal structures, such as hydrogen bonding, can also impact the compound's physical properties. While specific data on the physical and chemical properties of "(Z)-5-(thiophen-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one" are not provided, the studies on related compounds offer a foundation for predicting these properties .
Scientific Research Applications
Electrochemical Characterization and Applications
Studies have demonstrated the electrochemical properties of thiazolidin-4-one derivatives. For instance, Ungureanu et al. (2021) characterized three (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones electrochemically, revealing the influence of alkyl groups on redox potential. These compounds were also investigated as complexing ligands for heavy metal ions, indicating potential applications in environmental monitoring and metal ion detection (Ungureanu et al., 2021).
Synthetic Methods and Chemical Reactions
In the realm of synthetic chemistry, Kandeel and Youssef (2001) explored the reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, yielding diverse compounds with potential applications in medicinal chemistry and material science (Kandeel & Youssef, 2001). Similarly, Metwally (2014) reported a green synthesis approach for (Z)-5-arylmethylene-4-thioxothiazolidines, highlighting an efficient, economical, and environmentally friendly method (Metwally, 2014).
Anticancer Activity
The anticancer potential of thiazolidin-4-one derivatives has been a significant area of investigation. Gomha et al. (2016) synthesized 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes and evaluated their activity against hepatocellular carcinoma, revealing promising anticancer properties (Gomha et al., 2016). Senkiv et al. (2016) focused on the synthesis of 5-ene-4-thiazolidinone derivatives and their selective antileukemic action, indicating potential therapeutic applications (Senkiv et al., 2016).
Material Science and Sensor Applications
In material science, Ganjali et al. (2005) utilized 3-[(2-furylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one as an ionophore in constructing a PVC-based membrane sensor for Zn^2+ ions, demonstrating enhanced selectivity and sensitivity for Zn^2+ detection (Ganjali et al., 2005).
properties
IUPAC Name |
(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS3/c1-10-4-2-5-11(8-10)16-14(17)13(20-15(16)18)9-12-6-3-7-19-12/h2-9H,1H3/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLCMABJCLRFDX-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(thiophen-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one | |
CAS RN |
130685-96-0 | |
Record name | 3-(3-METHYLPHENYL)-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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